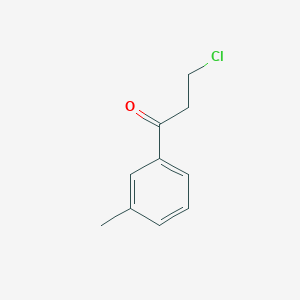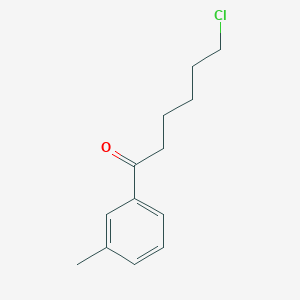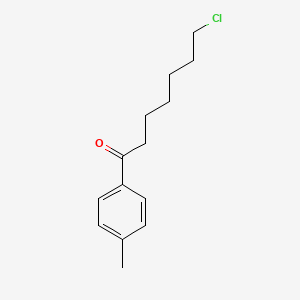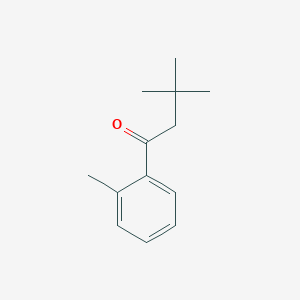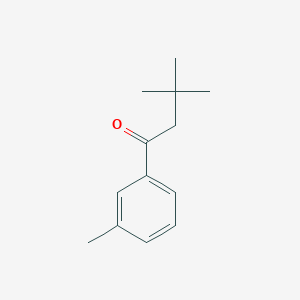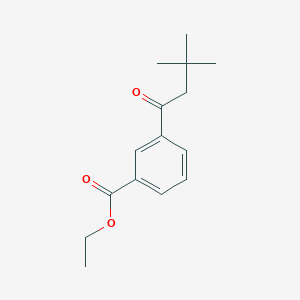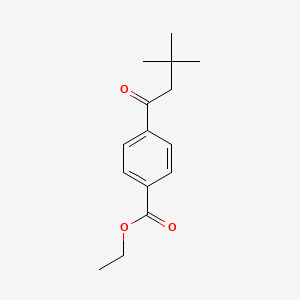
2',4'-Difluoro-2,2-dimethylpropiophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2',4'-Difluoro-2,2-dimethylpropiophenone is a chemical compound that is part of the broader family of fluorinated organic compounds. These compounds are of significant interest due to their unique physical and chemical properties, which make them useful in various applications, including pharmaceuticals and materials science. The presence of fluorine atoms in the molecular structure often imparts desirable characteristics such as increased stability, lipophilicity, and the ability to form strong hydrogen bonds.
Synthesis Analysis
The synthesis of fluorinated compounds can be complex due to the reactivity of fluorine. However, the papers provided detail several methods for synthesizing related fluorinated compounds. For example, a hexafluoro-containing diamine monomer was synthesized from hexafluoroacetone sesquihydrate and 2,6-xylenol, which could be a starting point for synthesizing related difluorinated compounds . Another paper describes a seven-stage synthesis of a diformyl-trifluoromethylphenol, which involves protection of the phenol moiety and a copper-mediated trif
科学的研究の応用
Fluorination Techniques and Organic Synthesis
Research on fluorination techniques has shown significant advancements in the synthesis of complex fluorinated compounds. Fluorination of phenolic compounds with xenon difluoride, using boron trifluoride etherate as a catalyst, demonstrates a method to introduce fluorine atoms into organic molecules, potentially applicable to derivatives of 2',4'-Difluoro-2,2-dimethylpropiophenone for specific synthetic applications (H. Koudstaal & C. Olieman, 2010).
Polymer Science and Material Synthesis
In polymer science, the synthesis and ring-opening polymerization of macrocyclic aromatic sulfide oligomers were achieved by reacting difluoro compounds with 4,4′-oxybis(benzenethiol), indicating the potential for creating novel polymeric materials using difluorinated monomers such as 2',4'-Difluoro-2,2-dimethylpropiophenone (Z. Liang et al., 2004).
Photophysical Behavior and Fluorescence Studies
The characterization of the photophysical behavior of DFHBI derivatives, which share structural similarities with 2',4'-Difluoro-2,2-dimethylpropiophenone, provides insights into the fluorescence properties of fluorogenic molecules. These findings are crucial for developing fluorescent markers and sensors for biological and chemical applications (K. Santra et al., 2019).
Gas Sensors and Detection Technologies
The application of polymethyl[4-(2,3-difluoro-4-hydroxyphenoxy)butyl] siloxane in surface acoustic wave gas sensors for the detection of dimethyl methylphosphonate showcases the potential of fluorinated compounds in enhancing sensor performance and selectivity (M. Grabka et al., 2020).
Organic Electronics and Photovoltaic Applications
In the realm of organic electronics, nonfullerene polymer solar cells utilizing main-chain twisted low-bandgap acceptors, including difluorinated compounds, have achieved power conversion efficiencies of 13.2%, highlighting the role of fluorinated materials in optimizing organic photovoltaic devices (Weiping Wang et al., 2018).
Safety And Hazards
特性
IUPAC Name |
1-(2,4-difluorophenyl)-2,2-dimethylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O/c1-11(2,3)10(14)8-5-4-7(12)6-9(8)13/h4-6H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHPUYLELGWZML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=C(C=C(C=C1)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642483 |
Source


|
| Record name | 1-(2,4-Difluorophenyl)-2,2-dimethylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',4'-Difluoro-2,2-dimethylpropiophenone | |
CAS RN |
898789-71-4 |
Source


|
| Record name | 1-(2,4-Difluorophenyl)-2,2-dimethyl-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898789-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,4-Difluorophenyl)-2,2-dimethylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-iodophenyl)methyl]-2-phenylethanamine hydrochloride](/img/structure/B1324630.png)
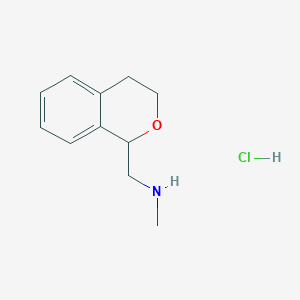
![ethyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B1324641.png)
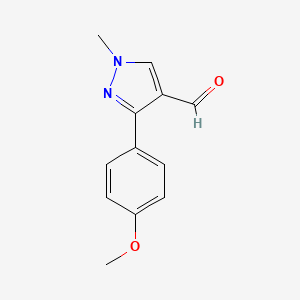
![[3-(3-Phenylpyrrolidin-1-yl)propyl]amine](/img/structure/B1324644.png)
![1-[(4-Fluorophenoxy)methyl]cyclopropylamine, chloride](/img/structure/B1324647.png)
![2-{[5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B1324649.png)
